2-(5-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
2-(5-methyl-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-4-yl)aniline is the androgen receptor (AR). The androgen receptor signaling is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
this compound acts as an antagonist to the androgen receptor. It binds to the receptor, preventing it from activating the signaling pathway that promotes prostate cancer cell growth .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. When the androgen receptor is blocked, it prevents the activation of this pathway, which is often reactivated in prostate cancer cells after androgen deprivation therapy. This reactivation can lead to the progression of prostate cancer to a more resistant stage, known as castration-resistant prostate cancer .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could impact the bioavailability of the compound, as rapid metabolism could lead to lower levels of the active compound in the body.
Result of Action
The result of the action of this compound is the inhibition of prostate cancer cell growth. By acting as an antagonist to the androgen receptor, it prevents the activation of the signaling pathway that promotes cell growth. This leads to a decrease in the proliferation of prostate cancer cells .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with androgen receptors, acting as an antagonist . This interaction inhibits the androgen receptor signaling pathway, which is crucial in the development and progression of prostate cancer . Additionally, this compound has shown potential in inhibiting the growth of certain cancer cell lines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to inhibit the proliferation of prostate cancer cells by blocking the androgen receptor signaling pathway . This inhibition leads to a decrease in cell growth and proliferation, ultimately inducing apoptosis in cancer cells . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell growth and proliferation . Additionally, this compound has been observed to induce changes in gene expression, leading to the activation of apoptotic pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard storage conditions, with a predicted boiling point of approximately 370.9°C and a density of 1.2 g/cm³ . Long-term studies have indicated that this compound maintains its inhibitory effects on cancer cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver function and overall health . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to androgen receptor signaling . The compound interacts with enzymes involved in the metabolism of androgens, leading to the inhibition of androgen receptor activity . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-cancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution within tissues is influenced by its physicochemical properties, including its density and refractive index .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it interacts with androgen receptors . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of androgen receptor signaling .
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWZWAXBVIKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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